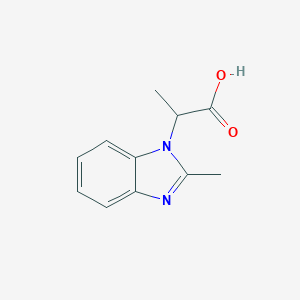

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .Physical And Chemical Properties Analysis

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid Applications

2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid, also known as 2-(2-Methylbenzimidazol-1-yl)Propanoic Acid, is a compound with a benzimidazole ring, which is a five-membered heterocyclic moiety. This structure is significant in pharmacology and has been incorporated into a variety of drugs due to its broad range of biological activities .

Antibacterial Activity: Benzimidazole derivatives have been shown to possess antibacterial properties. The structure of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid can be modified to enhance its interaction with bacterial cell targets, potentially leading to the development of new antibacterial agents .

Antifungal Applications: Similar to their antibacterial properties, benzimidazole compounds can be effective against fungal infections. The antifungal activity is often assessed through methods like disc diffusion and minimum inhibitory concentration (MIC), and derivatives of this compound could be screened for such activities .

Antitubercular Potential: Compounds containing the imidazole ring have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Derivatives of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid could be synthesized and tested for their efficacy in combating tuberculosis .

Anti-Inflammatory Properties: The benzimidazole core is known to exhibit anti-inflammatory effects. This is particularly relevant for the development of drugs that can treat conditions like rheumatoid arthritis, where inflammation plays a central role .

Antitumor and Anticancer Research: Benzimidazole derivatives have been explored for their potential in cancer treatment. The compound could be part of research efforts aimed at finding novel treatments that target specific pathways involved in tumor growth and metastasis .

Antidiabetic Effects: Research into the antidiabetic properties of imidazole-containing compounds has been conducted, with some derivatives showing promise in managing blood glucose levels. This compound could contribute to the synthesis of new antidiabetic medications .

Antiviral Applications: The imidazole ring is also present in compounds with antiviral activities. Given the ongoing need for effective antiviral drugs, derivatives of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid could be valuable in the fight against viral infections .

Gastrointestinal Therapeutics: Benzimidazole compounds like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal issues such as ulcers. The compound may serve as a starting point for developing new antiulcer agents .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to exhibit antiprotozoal activity by inhibiting tubulin polymerization .

Mode of Action

It is plausible that it may interact with its targets, possibly tubulin, and inhibit their function, leading to the disruption of essential biological processes .

Biochemical Pathways

Given the potential target, it may affect the polymerization of tubulin, a critical process in cell division and structure .

Result of Action

If it acts similarly to other benzimidazole derivatives, it may disrupt cell division and structure by inhibiting tubulin polymerization .

Eigenschaften

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOUPNAPANBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968668 |

Source

|

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid | |

CAS RN |

5389-97-9 |

Source

|

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B510193.png)

![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)